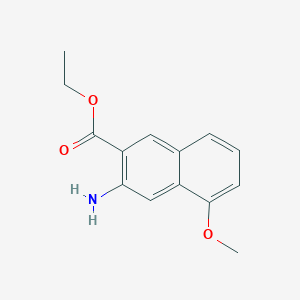

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It features an ethyl ester group, an amino group, and a methoxy group on the naphthalene ring structure

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of naphthalene with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to nitration and subsequent reduction to introduce the amino group.

Esterification: The carboxylic acid precursor can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester derivative.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound's reactivity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives and reduced naphthalene compounds.

Substitution: Halogenated naphthalene derivatives and other substituted naphthalenes.

Scientific Research Applications

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Ethyl 3-amino-2-naphthoate: Lacks the methoxy group, resulting in different reactivity and biological activity.

Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.

Ethyl 3-amino-5-methoxynaphthalene-1-carboxylate: Positional isomer with different chemical behavior.

Uniqueness: Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both an amino and a methoxy group on the naphthalene ring provides a balance of electronic effects that can be exploited in various chemical and biological contexts.

Biological Activity

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a naphthalene derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a methoxy group attached to the naphthalene ring. This unique arrangement of functional groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can act as a nucleophile, facilitating reactions with electrophilic sites in biological molecules. The methoxy group enhances the electronic properties of the naphthalene ring, potentially increasing binding affinity to specific targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacteria, including Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 μg/ml . The compound also showed potential in inhibiting biofilm formation, which is crucial for treating chronic infections.

Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of methoxy and amino groups significantly enhances its anticancer activity compared to similar compounds lacking these groups.

Case Studies

- Antimicrobial Study : A detailed investigation assessed the antimicrobial efficacy of this compound against clinical isolates of H. influenzae. Results indicated that the compound effectively inhibited both planktonic growth and biofilm formation, demonstrating its potential as a therapeutic agent in treating bacterial infections .

- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of the compound using Vero cells as a model. The results showed no significant cytotoxic effects up to concentrations of 200 μg/ml, indicating a favorable safety profile while exerting antimicrobial activity .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (EC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.49 - 31.25 μg/ml | >200 μg/ml | Inhibits biofilm formation; tubulin inhibition |

| Ethyl 3-amino-2-naphthoate | Higher MIC values | Unknown | Different reactivity due to lack of methoxy group |

| Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate | Moderate activity | Unknown | Hydroxyl group alters activity |

Properties

CAS No. |

919994-96-0 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3 |

InChI Key |

LCNFMIKBWPDDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.